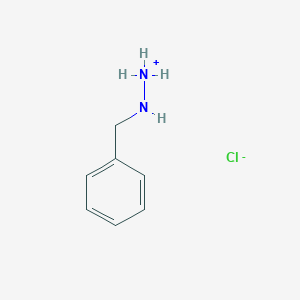
Dgpaie
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dgpaie is a complex phospholipid derivative This compound is notable for its unique structure, which includes a phosphoethanolamine backbone, two stearoyl chains, and a benzoyl group substituted with azido, iodo, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dgpaie typically involves multiple steps:
Formation of the Phosphoethanolamine Backbone: This step involves the reaction of glycerol with phosphoric acid to form the phosphoethanolamine backbone.
Attachment of Stearoyl Chains: Stearic acid is esterified to the glycerol backbone at the sn-1 and sn-2 positions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a substitution reaction, where the benzoyl chloride reacts with the phosphoethanolamine.
Functional Group Substitution: The azido, iodo, and hydroxy groups are introduced through subsequent substitution reactions using appropriate reagents like sodium azide, iodine, and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dgpaie can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of thiol or amine-substituted derivatives.
科学的研究の応用
Dgpaie has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex phospholipids and as a reagent in click chemistry.
Biology: Employed in the study of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles.
Industry: Utilized in the development of advanced materials, such as nanocarriers for targeted drug delivery.
作用機序
The mechanism of action of Dgpaie involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. The azido group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules. The iodo group can facilitate radiolabeling for imaging studies.
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar stearoyl chains but lacking the benzoyl group with azido, iodo, and hydroxy substitutions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar backbone but without the benzoyl group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains a serine group instead of the benzoyl group.
Uniqueness
Dgpaie is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for bioorthogonal labeling, while the iodo group enables radiolabeling, making it a versatile tool in both chemical and biological research.
特性
CAS番号 |
128129-55-5 |
|---|---|
分子式 |
C48H84IN4O10P |
分子量 |
1033.1 g/mol |
IUPAC名 |
[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2 |
InChIキー |
ACVBPWPGLQIZEG-JUDUSRBUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
128129-55-5 |
同義語 |
1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine DGPAIE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)



